1,1,1,3,3,3-Hexafluoropropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Rapid extinguishing ability: It extinguishes fires quickly by physically removing heat from the flames and interrupting the chemical chain reaction. [Source: National Institute of Standards and Technology (NIST) - ]

- Minimal residue: Unlike traditional fire extinguishers, it leaves minimal residue after use, minimizing the risk of damage to sensitive equipment and research materials. [Source: U.S. Environmental Protection Agency (EPA) - ]

- Safe for occupied spaces: It is non-toxic and does not deplete oxygen levels significantly, making it suitable for use in occupied spaces like research laboratories. [Source: American Chemical Society (ACS) - ]

Other Research Applications

Beyond fire suppression, 1,1,1,3,3,3-Hexafluoropropane finds application in several scientific research areas:

- Refrigerant: Due to its excellent thermodynamic properties, it can be used as a refrigerant in specialized research equipment, particularly where low temperatures are required. [Source: Airgas - ]

- Blowing agent: It can be used as a blowing agent in the production of certain research-grade foams and polymers, due to its ability to expand without reacting with the surrounding materials. [Source: PubChem - ]

- Carrier gas: Its inert properties make it suitable as a carrier gas in various research applications, such as chromatography and spectroscopy, as it doesn't interfere with the analysis. [Source: ScienceDirect - ]

- Sterilant carrier: In some research settings, it can be used as a carrier for sterilizing agents due to its ability to penetrate and disperse the sterilizing agent effectively. [Source: Wiley Online Library - ]

1,1,1,3,3,3-Hexafluoropropane, commonly referred to by its chemical formula C₃H₂F₆, is an organofluoride compound characterized as a colorless gas that can be stored as a liquid under pressure. It is primarily utilized in various industrial applications, including as a fire suppression agent, refrigerant, and heat transfer medium. This compound is recognized for its low toxicity and non-flammability, making it a safer alternative in many applications compared to traditional halogenated compounds. Its global warming potential is notably high at 9810, which raises environmental concerns regarding its use and emissions .

- HFC-236fa is considered to have low flammability [].

- Inhalation of high concentrations can cause asphyxiation [].

- Direct contact with the liquefied gas can cause frostbite [].

- HFC-236fa is a greenhouse gas with a high global warming potential (GWP) []. Research is ongoing to develop low-GWP alternatives [].

Additionally, it can react with hydroxyl radicals in vapor-phase reactions, which has been quantified with a rate constant of approximately .

The synthesis of 1,1,1,3,3,3-hexafluoropropane can be achieved through various methods:

- Gas-phase fluorination: Involves reacting 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride at elevated temperatures (250-400 °C) in the presence of catalysts.

- Liquid-phase fluorination: This method utilizes hexafluoroacetone and sodium hydroxide in a reflux reaction with zinc powder under controlled conditions. This method is noted for being more environmentally friendly compared to traditional methods .

The applications of 1,1,1,3,3,3-hexafluoropropane are diverse and include:

- Fire suppression: Used widely as a fire extinguishing agent due to its effectiveness and low toxicity.

- Refrigeration: Acts as a refrigerant in cooling systems.

- Heat transfer medium: Utilized in various industrial processes requiring efficient heat transfer.

- Sterilization: Serves as a carrier for sterilants in medical applications.

- Rocket propellant: Employed as a cold gas propellant in spacecraft .

Several compounds share structural similarities with 1,1,1,3,3,3-hexafluoropropane. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1H-perfluoropropane | C₃F₈ | Fully fluorinated; higher global warming potential |

| 2H-perfluoropropane | C₃F₈ | Also fully fluorinated; used in similar applications |

| 1-chloro-1-fluoroethane | C₂H₃ClF | Contains chlorine; more toxic and less environmentally friendly |

| 2-bromo-2-fluoroethane | C₂H₃BrF | Contains bromine; known for ozone-depleting potential |

The uniqueness of 1,1,1,3,3,3-hexafluoropropane lies in its balance of efficacy and safety compared to other halogenated compounds. Its lower toxicity and non-flammability make it an attractive option for applications that require stringent safety measures.

Molecular Structure and Symmetry Analysis

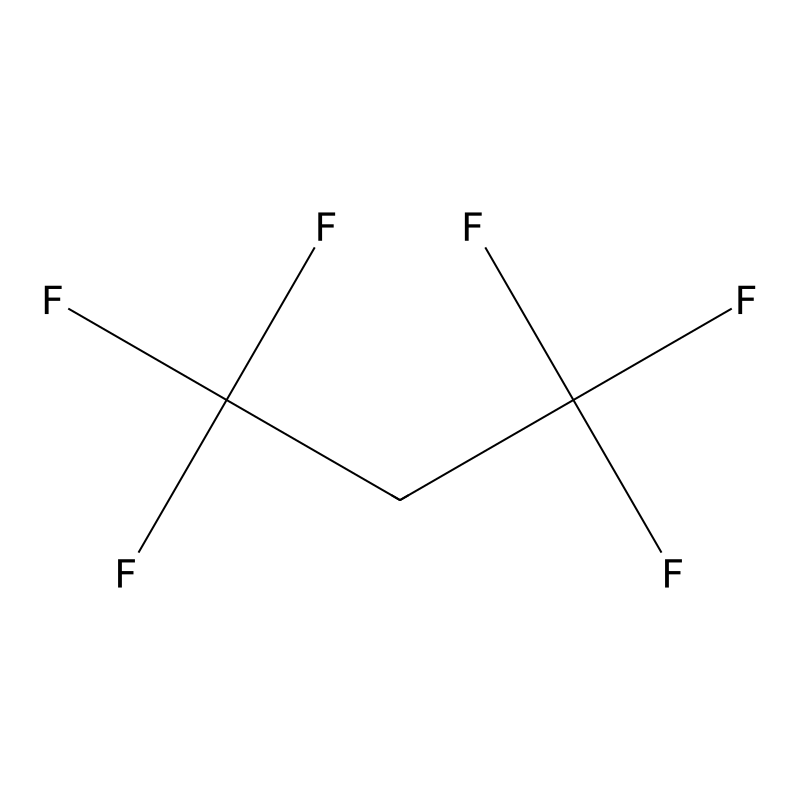

1,1,1,3,3,3-Hexafluoropropane consists of a three-carbon backbone with six fluorine atoms distributed symmetrically at the terminal carbon positions [1] [2]. The molecular structure features two trifluoromethyl groups (CF₃) connected by a methylene (CH₂) bridge, giving it the structural formula CF₃-CH₂-CF₃ [3] [7]. This arrangement creates a molecule with relatively low symmetry, belonging to the C₁ point group with a symmetry number of 1 [15].

The carbon atoms in 1,1,1,3,3,3-Hexafluoropropane adopt tetrahedral geometry, with the central carbon bearing two hydrogen atoms while each terminal carbon carries three fluorine atoms [2] [3]. The presence of highly electronegative fluorine atoms significantly influences the electron distribution within the molecule, creating regions of high electron density around the fluorine atoms [7] [15]. This electronic distribution contributes to the molecule's unique physicochemical properties and reactivity profile [3] [15].

From a conformational perspective, 1,1,1,3,3,3-Hexafluoropropane likely adopts a staggered conformation in its lowest energy state, which minimizes steric interactions between the bulky trifluoromethyl groups [15] [7]. The molecular structure data is summarized in Table 2.1, highlighting the key structural features and symmetry properties of this compound [3] [15].

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₃H₂F₆ | Three carbon atoms with six fluorine atoms and two hydrogen atoms |

| Structural Formula | CF₃-CH₂-CF₃ | Two CF₃ groups connected by a CH₂ group |

| Point Group | C₁ | Lowest symmetry point group |

| Symmetry Number | 1 | Based on C₁ point group |

| Molecular Conformation | Staggered conformation likely preferred | Minimizes steric interactions between fluorine atoms |

| Structural Features | Two trifluoromethyl groups connected by a methylene bridge | Highly fluorinated structure with localized electron density around F atoms |

Thermophysical Properties

1,1,1,3,3,3-Hexafluoropropane exhibits distinctive thermophysical properties that are characteristic of fluorinated hydrocarbons [4] [8]. These properties are influenced by the presence of multiple fluorine atoms, which affect intermolecular forces and phase behavior [1] [4]. The comprehensive thermophysical characterization of this compound is essential for understanding its behavior under various conditions and for potential applications [4] [8].

Table 2.2 presents the key thermophysical properties of 1,1,1,3,3,3-Hexafluoropropane, compiled from multiple reliable sources [1] [2] [3].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₂F₆ | Citations 1, 2, 3, 7 |

| Molecular Weight | 152.039 g/mol | Citations 2, 3, 7 |

| Appearance | Colorless gas | Citation 1 |

| Melting Point | -93.6 to -98.0 °C | Citations 1, 6, 16 |

| Boiling Point | -1.1 to -2.0 °C (at 101.3 kPa) | Citations 4, 16, 18 |

| Critical Temperature | 124.9 °C (398.07 K) | Citations 4, 8, 18 |

| Critical Pressure | 3.2 MPa (452.1 psia) | Citations 8, 18 |

| Critical Density | 551.29 kg/m³ | Citation 8 |

| Vapor Pressure (25°C) | 1956 mm Hg (2.57 MPa) | Citation 18 |

| Liquid Density (25°C) | 1.371 g/ml | Citation 18 |

| Global Warming Potential | 9810 | Citation 17 |

Phase Behavior and Critical Parameters

The phase behavior of 1,1,1,3,3,3-Hexafluoropropane is characterized by its critical parameters, which define the conditions at which the distinction between liquid and vapor phases disappears [4] [8]. The critical temperature of 1,1,1,3,3,3-Hexafluoropropane is 124.9°C (398.07 K), and its critical pressure is 3.2 MPa (452.1 psia) [8] [18]. At the critical point, the density is approximately 551.29 kg/m³ [8].

Under standard conditions, 1,1,1,3,3,3-Hexafluoropropane exists as a colorless gas [1] [16]. It has a relatively low melting point ranging from -93.6 to -98.0°C and a boiling point between -1.1 and -2.0°C at atmospheric pressure [1] [16] [18]. These properties indicate weak intermolecular forces despite the presence of multiple fluorine atoms [4] [16].

The phase behavior of 1,1,1,3,3,3-Hexafluoropropane shows significant temperature dependence, with distinct changes in density between the liquid and vapor phases [8] [24]. As temperature increases, the liquid density decreases while the vapor density increases, eventually converging at the critical point [8] [24].

Vapor-Liquid Equilibrium Characteristics

The vapor-liquid equilibrium (VLE) characteristics of 1,1,1,3,3,3-Hexafluoropropane provide essential information about its behavior in two-phase systems [9] [24]. The relationship between temperature and pressure in the saturation region follows an exponential trend, as illustrated in the vapor pressure curve [24] [4].

The VLE data for 1,1,1,3,3,3-Hexafluoropropane reveals important thermodynamic relationships between temperature, pressure, and phase densities [9] [24]. As temperature increases, the vapor pressure increases exponentially, while the difference between liquid and vapor densities decreases [24] [4]. This behavior is typical of fluorinated hydrocarbons and is crucial for understanding phase transitions in various applications [9] [10].

Table 2.2.2 presents detailed vapor-liquid equilibrium data for 1,1,1,3,3,3-Hexafluoropropane across a range of temperatures [24] [4].

| Temperature (°C) | Pressure (bar) | Liquid Density (kg/m³) | Vapor Density (kg/m³) | Liquid Enthalpy (kJ/kg) | Vapor Enthalpy (kJ/kg) |

|---|---|---|---|---|---|

| -20.0 | 0.438 | 1502.4 | 3.244 | 176.31 | 344.77 |

| -10.0 | 0.731 | 1476.3 | 5.267 | 188.01 | 351.67 |

| 0.0 | 1.163 | 1449.5 | 8.183 | 199.94 | 358.42 |

| 10.0 | 1.761 | 1421.8 | 12.190 | 212.12 | 364.96 |

| 20.0 | 2.568 | 1393.3 | 17.510 | 224.59 | 371.24 |

| 30.0 | 3.626 | 1363.7 | 24.420 | 237.38 | 377.21 |

| 40.0 | 4.978 | 1332.9 | 33.250 | 250.53 | 382.82 |

| 50.0 | 6.670 | 1300.7 | 44.420 | 264.09 | 387.99 |

| 60.0 | 8.745 | 1266.7 | 58.470 | 278.12 | 392.65 |

In binary systems, 1,1,1,3,3,3-Hexafluoropropane exhibits interesting VLE behavior when mixed with other compounds [9] [10]. Studies have shown that binary mixtures of 1,1,1,3,3,3-Hexafluoropropane with compounds like difluoromethane and pentafluoroethane display slight deviations from Raoult's law [9] [10]. These deviations are important for understanding the thermodynamic behavior of mixed refrigerant systems and other applications involving this compound [9] [10].

Spectroscopic Identification Methods

Spectroscopic techniques provide valuable tools for the identification and characterization of 1,1,1,3,3,3-Hexafluoropropane [3] [19]. Various spectroscopic methods can be employed to analyze the structural features, functional groups, and purity of this compound [3] [21]. The most commonly used spectroscopic techniques for 1,1,1,3,3,3-Hexafluoropropane analysis include infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry [19] [21] [23].

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic vibrational modes of 1,1,1,3,3,3-Hexafluoropropane, including C-F stretching vibrations, C-C stretching, and C-H bending modes [21] [22]. These spectral features provide a unique fingerprint that can be used for compound identification and purity assessment [21] [3].

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about 1,1,1,3,3,3-Hexafluoropropane [23] [3]. Proton (¹H) NMR spectroscopy reveals the characteristic signals of the methylene protons, while fluorine (¹⁹F) NMR provides information about the trifluoromethyl groups [23] [26]. The NMR data can be used to confirm the molecular structure and assess the compound's purity [23] [3].

Mass spectrometry (MS) is valuable for determining the molecular weight and fragmentation pattern of 1,1,1,3,3,3-Hexafluoropropane [3] [19]. The molecular ion peak at m/z 152 and characteristic fragmentation patterns, particularly those involving CF₃⁺ ions, provide confirmatory evidence of the compound's identity [19] [3].

Table 2.3 summarizes the key spectroscopic methods used for the identification and characterization of 1,1,1,3,3,3-Hexafluoropropane [3] [19] [21].

| Spectroscopic Method | Key Features | Analytical Value |

|---|---|---|

| Infrared (IR) Spectroscopy | C-F stretching vibrations, C-C stretching, C-H bending | Primary identification method for functional groups and molecular structure |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Characteristic signals for methylene protons, ¹⁹F NMR: Signals for CF₃ groups | Structural elucidation and purity assessment |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 152, fragmentation pattern with CF₃⁺ ions | Molecular weight confirmation and structural identification |

| Raman Spectroscopy | Complementary to IR for symmetric vibrations | Additional structural confirmation, especially for symmetric vibrations |

Polarity and Solvation Behavior

The polarity and solvation behavior of 1,1,1,3,3,3-Hexafluoropropane are influenced by its molecular structure, particularly the presence of highly electronegative fluorine atoms [11] [15]. The compound exhibits a moderate dipole moment of approximately 1.90-1.97 Debye, as determined by computational studies [15] [7]. This dipole moment arises from the asymmetric distribution of electron density due to the electronegative fluorine atoms [15] [11].

The solvation properties of 1,1,1,3,3,3-Hexafluoropropane are characterized by limited water solubility (approximately 0.72 g/L at 20°C) and a preference for non-polar environments [16] [11]. The compound's fluorinated nature reduces its hydrogen bonding capability, which affects its interactions with polar solvents [11] [12]. As a result, 1,1,1,3,3,3-Hexafluoropropane behaves primarily as a low-polarity solvent with limited hydrogen bonding capability [11] [16].

In comparison to other fluorinated compounds, 1,1,1,3,3,3-Hexafluoropropane shows similar solvation behavior to other fluorinated hydrocarbons but differs significantly from highly polar fluorinated alcohols like hexafluoroisopropanol [12] [11]. The latter exhibits strong hydrogen bonding properties and higher polarity due to the presence of a hydroxyl group [12] [11].

Table 2.4 summarizes the polarity and solvation characteristics of 1,1,1,3,3,3-Hexafluoropropane [11] [15] [16].

| Property | Value | Notes |

|---|---|---|

| Dipole Moment | ~1.90-1.97 D | Based on computational data |

| Dielectric Constant | Not explicitly reported in sources | Expected to be low based on molecular structure |

| Solubility in Water (20°C) | 0.72 g/L | Limited water solubility |

| Partition Coefficient (n-octanol/water) | Not explicitly reported in sources | Expected to favor organic phase based on structure |

| Hydrogen Bonding Capability | Limited due to fluorination | Fluorination reduces H-bonding capability |

| Solvent Classification | Fluorinated hydrocarbon | Behaves similarly to other fluorinated hydrocarbons |

| Solvation Behavior | Low polarity solvent with limited hydrogen bonding capability | More effective at dissolving non-polar substances |

Physical Description

Color/Form

XLogP3

Boiling Point

Density

LogP

Odor

Melting Point

UNII

GHS Hazard Statements

H280 (100%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

H336 (40%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

Pictograms

Compressed Gas;Irritant

Other CAS

690-39-1

Wikipedia

Biological Half Life

General Manufacturing Information

Propane, 1,1,1,3,3,3-hexafluoro-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Analytic Laboratory Methods

Clinical Laboratory Methods

Gas chromatography with electron capture analysis of the blood headspace can be used to determine the concentration of halogenated solvents in biological samples. /Halogenated Hydrocarbons-Halogenated Solvents/